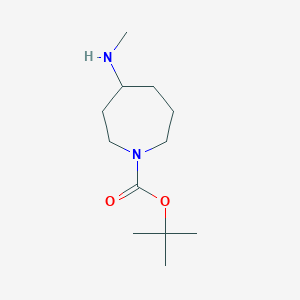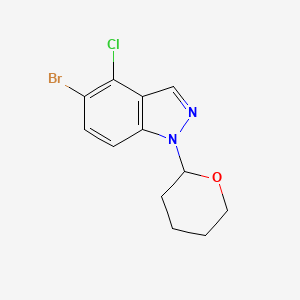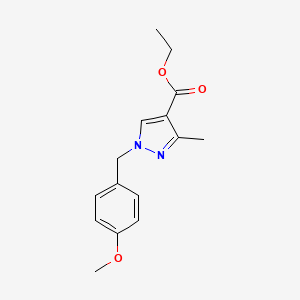
ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 4-position of the pyrazole ring, a 4-methoxybenzyl group at the 1-position, and a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, followed by the introduction of the substituents. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 4-methoxybenzyl group: This step involves the alkylation of the pyrazole nitrogen at position 1 using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group at position 4 of the pyrazole ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted pyrazoles
Hydrolysis: Carboxylic acids
科学的研究の応用
Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The presence of the methoxybenzyl group enhances its binding affinity to certain biological targets, while the pyrazole ring provides stability and specificity.
類似化合物との比較
Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate: This compound differs by the position of the methyl group, which can affect its chemical reactivity and biological activity.
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The absence of the ethyl ester group makes this compound more polar and potentially more reactive in certain chemical reactions.
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.
特性
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-3-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-15(18)14-10-17(16-11(14)2)9-12-5-7-13(19-3)8-6-12/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFPVCPIWPYNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)
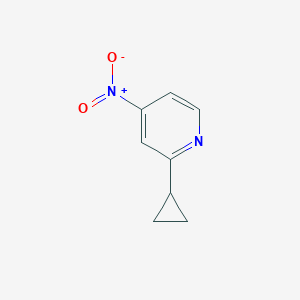
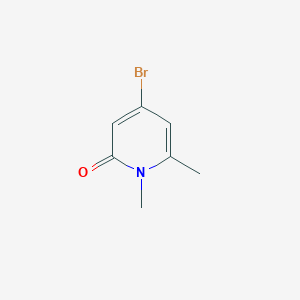
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)


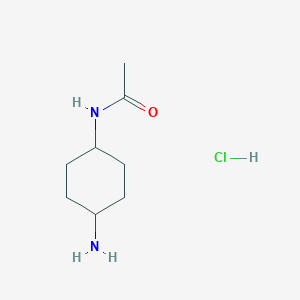
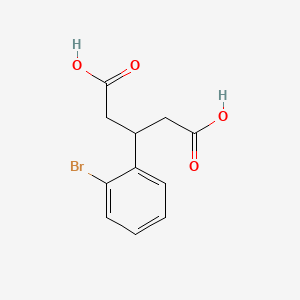
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)
![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)
